molecular formula C13H18FN B12619235 3-(5-Fluoro-2-methyl-benzyl)-piperidine CAS No. 955288-12-7

3-(5-Fluoro-2-methyl-benzyl)-piperidine

Cat. No.: B12619235
CAS No.: 955288-12-7
M. Wt: 207.29 g/mol
InChI Key: SFQUIEKIMLZFCT-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methyl-benzyl)-piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl moiety, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methyl-benzyl)-piperidine typically involves the reaction of 5-fluoro-2-methyl-benzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The final product is typically obtained through large-scale purification processes, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methyl-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.

    Substitution: The fluorine atom in the benzyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted benzyl-piperidine derivatives.

Scientific Research Applications

3-(5-Fluoro-2-methyl-benzyl)-piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-2-methyl-benzyl)-piperidine is unique due to its specific combination of a fluorine atom and a piperidine ring, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

CAS No.

955288-12-7

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

3-[(5-fluoro-2-methylphenyl)methyl]piperidine

InChI

InChI=1S/C13H18FN/c1-10-4-5-13(14)8-12(10)7-11-3-2-6-15-9-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3

InChI Key

SFQUIEKIMLZFCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CC2CCCNC2

Origin of Product

United States

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